molecular formula C9H12N4 B13500836 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine

Katalognummer: B13500836
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: OJHWRYZVGJZTNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is a heterocyclic compound that features a benzotriazole ring. Benzotriazoles are known for their versatility and are used in various applications, including as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the benzotriazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve batch processes where the reactants are combined in a reactor and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzotriazoles, and substituted benzotriazoles .

Wissenschaftliche Forschungsanwendungen

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Eigenschaften

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8/h3-5,10H,6H2,1-2H3

InChI-Schlüssel

OJHWRYZVGJZTNL-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=CC2=NN(N=C21)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.